Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling and the protodeboronation of pinacol boronic esters . These methods utilize a radical approach and are paired with a Matteson–CH2–homologation . The synthesis pathway for a similar compound, “Methyl 3-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate”, involves the reaction of 4-fluoro-1-biphenylcarboxylic acid with methylamine followed by reduction with sodium borohydride.Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the Suzuki–Miyaura coupling and the protodeboronation of pinacol boronic esters . These reactions involve the use of a radical approach .Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Fluorinated Compounds : Some research has focused on the synthesis of fluorinated compounds, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, which is an important intermediate for various biologically active anticancer drugs (Jianqing Zhang et al., 2019).
- Molecular Recognition and Self-Assembly : Research on self-assembled aggregates of new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers shows potential in recognizing hydrophilic amino and N,N-dimethylamino compounds (H. Sawada et al., 2000).
Biological and Medicinal Applications
- Antibacterial Activity : The synthesis and antibacterial activity of various compounds, such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, have been explored. These compounds showed promising antibacterial properties, surpassing some existing antibiotics like enoxacin (H. Egawa et al., 1984).
- Aurora Kinase Inhibition for Cancer Treatment : Research on aurora kinase inhibitors, which may include compounds related to methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride, shows potential in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Chemical Properties and Structural Studies
- Structural Analysis and Crystal Studies : Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound structurally related to methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride, has been synthesized and characterized, including single-crystal X-ray diffraction studies (M. Sapnakumari et al., 2014).
Future Directions
“Methyl 3’-amino-4-fluoro-[1,1’-biphenyl]-3-carboxylate hydrochloride” and similar compounds are useful research compounds. They are often used as building blocks in organic synthesis . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also be involved in such reactions. The targets in these reactions are typically carbon atoms in organic molecules where new carbon-carbon bonds can be formed .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may act as a reagent that facilitates the formation of carbon-carbon bonds . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, a metal catalyst (often palladium) forms a bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to the metal .
Biochemical Pathways
In general, suzuki–miyaura coupling reactions are used to create new carbon-carbon bonds, which can lead to the formation of complex organic molecules . These molecules can then participate in various biochemical pathways, depending on their structure and functional groups.
Result of Action
As a potential reagent in suzuki–miyaura coupling reactions, the compound could facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules . These molecules could have various effects at the molecular and cellular level, depending on their structure and functional groups.
properties
IUPAC Name |
methyl 5-(3-aminophenyl)-2-fluorobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2.ClH/c1-18-14(17)12-8-10(5-6-13(12)15)9-3-2-4-11(16)7-9;/h2-8H,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKTXDIRTJNMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743970 | |
Record name | Methyl 3'-amino-4-fluoro[1,1'-biphenyl]-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1373232-80-4 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-amino-4-fluoro-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3'-amino-4-fluoro[1,1'-biphenyl]-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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